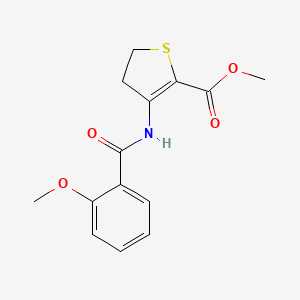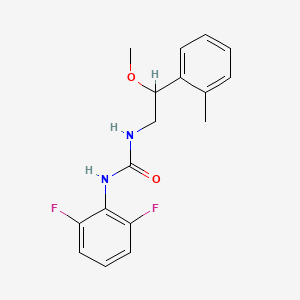
1-(2,6-Difluorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
The chemical compound is part of a broader family of substances undergoing various synthesis and transformation processes. For instance, the synthesis of pyrimidine derivatives using ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea highlights the regioselective condensation processes. These derivatives undergo further transformations under more drastic conditions, cyclizing to form ethyl 4-polyfluoroalkyl-4-hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, demonstrating the compound's potential in synthesizing pharmacologically relevant structures (Goryaeva et al., 2009).
Another example includes the development of a convenient protecting group for uridine ureido nitrogen, showcasing the compound's role in facilitating chemical transformations without affecting sensitive functional groups (Kurosu et al., 2021).
Biological Activities and Applications
Research into new substituted indoles using the compound as a precursor demonstrates its potential in generating bioactive molecules. These synthesized compounds have been tested for their effects on arterial blood pressure and analgesic activity in rats, suggesting possible therapeutic applications (Hishmat et al., 1992).
Furthermore, the directed lithiation of related urea derivatives has been studied, revealing the utility of such compounds in synthesizing substituted products with high yields. This indicates the chemical's versatility in organic synthesis and potential in drug development processes (Smith et al., 2013).
Analytical and Sensor Applications
The construction of a simple optical sensor for the rapid detection of urea in milk using air-stable lipid films with incorporated urease, demonstrates the chemical's utility in developing analytical tools. This approach highlights its application in food safety and quality assurance processes (Nikoleli et al., 2010).
Corrosion Inhibition
Studies on the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions underline the compound's importance in industrial applications. These findings offer insights into the development of more effective corrosion inhibitors, contributing to material longevity and sustainability (Mistry et al., 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O2/c1-11-6-3-4-7-12(11)15(23-2)10-20-17(22)21-16-13(18)8-5-9-14(16)19/h3-9,15H,10H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMFFEZONIXYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)NC2=C(C=CC=C2F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dimethyl-3-[2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2478742.png)
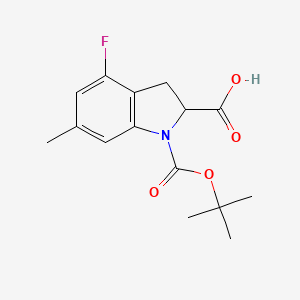
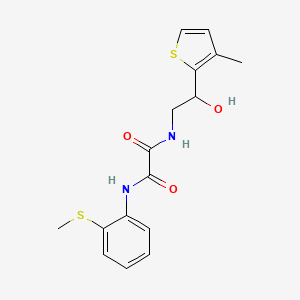
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2478746.png)
![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2478749.png)
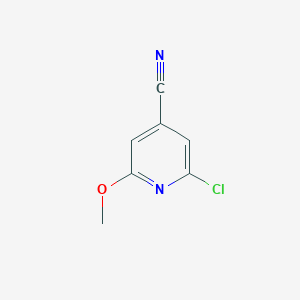
![1-(4-Methoxyphenyl)-3-[(2-naphthalen-1-yloxyacetyl)amino]thiourea](/img/structure/B2478752.png)
![4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine](/img/structure/B2478753.png)
![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one](/img/structure/B2478754.png)
![[2-(2-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2478757.png)

